molecular formula C10H11N3O B13151093 (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol

Katalognummer: B13151093
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: ACPLFDFHFDDHOB-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the triazole ring followed by the attachment of the phenyl and ethan-1-ol groups. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions, resulting in high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar click chemistry methods. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form different nitrogen-containing heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wirkmechanismus

The mechanism of action of (1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various pharmacological effects . These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluconazole: A triazole antifungal medication that shares the triazole ring structure.

    Anastrozole: A triazole-based aromatase inhibitor used in the treatment of breast cancer.

    Flupoxam: A triazole-containing herbicide.

Uniqueness

(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol is unique due to its specific combination of the triazole ring with the phenyl and ethan-1-ol groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

(1S)-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanol

InChI

InChI=1S/C10H11N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-8,14H,1H3/t8-/m0/s1

InChI-Schlüssel

ACPLFDFHFDDHOB-QMMMGPOBSA-N

Isomerische SMILES

C[C@@H](C1=CC=C(C=C1)N2C=NC=N2)O

Kanonische SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.